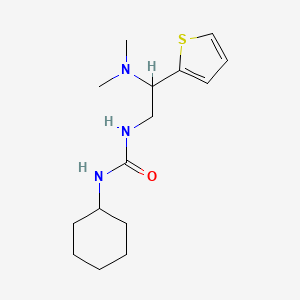
1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H25N3OS and its molecular weight is 295.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H25N3OS
- Molecular Weight : 295.45 g/mol
- CAS Number : 923232-48-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes, which are crucial in various biochemical pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in the treatment of Alzheimer's disease by enhancing cholinergic transmission .
2. Receptor Modulation
The compound has also been identified as a ligand for G-protein-coupled receptors (GPCRs), which play a pivotal role in cell signaling. Its modulation of these receptors can lead to various physiological responses, including anti-inflammatory effects and potential applications in cancer therapy .
Biological Activity Data Table
Case Study 1: Alzheimer's Disease
A study demonstrated that this compound showed promising results in enhancing memory retention in animal models by inhibiting AChE. The compound was compared against standard treatments and exhibited superior efficacy in increasing acetylcholine levels in the brain .
Case Study 2: Cancer Therapy
In vitro studies on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis more effectively than the reference drug bleomycin. The mechanism was linked to its ability to modulate M3 muscarinic receptors, which are involved in tumor progression and metastasis .
Applications De Recherche Scientifique
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea. For instance, research on imidazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that modifications in the urea linkage and aromatic substitutions can enhance potency against these pathogens.
Inhibition of Enzymatic Activity
This compound has been investigated for its ability to inhibit specific enzymes. For example, compounds with similar structures were found to be competitive inhibitors of Trypanosoma brucei's TryR enzyme, showcasing IC50 values indicative of effective inhibition . This suggests potential utility in treating diseases caused by parasitic infections.
Potential as FABP4 Inhibitors
Fatty acid-binding protein 4 (FABP4) is implicated in metabolic disorders. Recent developments in urea derivatives indicate that modifications can lead to potent FABP4 inhibitors. The synthesis of these compounds often involves cyclohexyl substitutions, similar to those found in this compound . These findings suggest a promising avenue for developing treatments for obesity and type 2 diabetes.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various urea derivatives against Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, indicating its potential as an alternative treatment .
Study 2: Enzyme Inhibition Assay
In another investigation, the inhibition of TryR by structurally related compounds was assessed. The results indicated that certain modifications significantly enhanced inhibitory effects, underscoring the importance of structural design in developing effective therapeutics .
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-18(2)13(14-9-6-10-20-14)11-16-15(19)17-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODNZZBPBRJKDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CCCCC1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













